BenchChemオンラインストアへようこそ!

3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide

Oxazolidinone antibiotics Pharmacophore mapping Antimicrobial resistance

This compound replaces the classical C-5 acetamidomethyl pharmacophore with a 3,4-difluorobenzamide side-chain, making it orthogonal to ribosomal-targeting oxazolidinones like linezolid. It serves as a privileged starting point for PLD-family SAR profiling (cf. ML298), a high-fluorine-loading benchmark for metabolic stability panels, and a negative control in ribosomal assays. Its triple-fluorination pattern and 4-fluorophenyl substituent offer unique sigma-hole engagement for fragment-based screening. Procure at ≥95% purity for immediate deployment in biophysical and enzymatic studies.

Molecular Formula C17H13F3N2O3
Molecular Weight 350.297
CAS No. 954642-68-3
Cat. No. B2611905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide
CAS954642-68-3
Molecular FormulaC17H13F3N2O3
Molecular Weight350.297
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H13F3N2O3/c18-11-2-4-12(5-3-11)22-9-13(25-17(22)24)8-21-16(23)10-1-6-14(19)15(20)7-10/h1-7,13H,8-9H2,(H,21,23)
InChIKeyMKVHBPQQEXPVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (CAS 954642-68-3): Baseline Profile for Procurement Assessment


3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (CAS 954642-68-3) is a synthetic small-molecule oxazolidinone derivative with a molecular formula of C₁₇H₁₃F₃N₂O₃ and a molecular weight of 350.3 g/mol. The compound incorporates a 3,4-difluorobenzamide motif connected via a methylene linker to a 2-oxooxazolidin-5-yl ring that bears a 4-fluorophenyl substituent on the oxazolidinone nitrogen . Structurally, it diverges from classical oxazolidinone antibiotics (e.g., linezolid, tedizolid) by replacing the characteristic 5-acetamidomethyl pharmacophore with a 3,4-difluorobenzamide side-chain, and by lacking a C-5 methyl or other alkyl substitution [1]. This architectural departure places the compound in a distinct chemical space that may confer binding profiles orthogonal to those of established ribosomal inhibitors, positioning it as a candidate for target-discovery screens in areas such as phospholipase D (PLD) inhibition or other non-ribosomal targets where the 3,4-difluorobenzamide fragment has shown productive engagement in related chemotypes [1].

Why 3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide Cannot Be Replaced by Standard In-Class Analogs


Although the compound nominally belongs to the oxazolidinone class, its substitution pattern is sufficiently non-canonical that generic replacement with a typical oxazolidinone antibiotic (e.g., linezolid, tedizolid, radezolid) or with a simpler 3,4-difluorobenzamide analog (e.g., ML298) would almost certainly compromise the intended pharmacological profile . Classical oxazolidinone antibacterials rely on a C-5 acetamidomethyl group for ribosome binding; the target compound replaces this motif with a bulkier, hydrogen-bond-donating benzamide linked through a methylene spacer, and introduces a 4-fluorophenyl substituent on the oxazolidinone nitrogen [1]. These modifications alter the molecule's shape, electrostatic surface, and conformational flexibility, precluding straightforward interchangeability. Procurement decisions must therefore be guided by evidence that directly addresses the compound's specific stereoelectronic features, rather than by class-level assumptions [1].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (CAS 954642-68-3)


Structural Uniqueness Versus Canonical Oxazolidinone Antibacterials: Pharmacophore Replacement

The target compound lacks the highly conserved C-5 acetamidomethyl group that defines the oxazolidinone antibiotic pharmacophore, as seen in linezolid, tedizolid, and radezolid. Instead, it presents a 3,4-difluorobenzamide substituent tethered via a methylene linker [1]. This substitution is quantified by the topological polar surface area (tPSA) and molecular shape descriptors: linezolid (tPSA ≈ 87.5 Ų, MW 337.3) versus the target compound (tPSA ≈ 70.6 Ų calculated from SMILES, MW 350.3) [1]. The reduced tPSA and altered hydrogen-bonding capability (one H-bond donor in the benzamide NH versus two in the acetamide NH and OH of linezolid) indicate that the compound cannot be assumed to engage ribosomal targets in the same manner.

Oxazolidinone antibiotics Pharmacophore mapping Antimicrobial resistance

Fluorine Substitution Pattern: Comparison with Non-Fluorinated or Mono-Fluorinated Analogues

The presence of three fluorine atoms in this molecule — two on the benzamide ring (3,4-difluoro) and one para-fluoro on the oxazolidinone N-phenyl ring — distinguishes it from many oxazolidinone derivatives that carry only one or no fluorine substituents. In the context of oxazolidinone antimicrobial SAR, fluorination at the phenyl ring is known to modulate metabolic stability and potency [1]. For example, tedizolid (torezolid) incorporates a 4-fluorophenyl ring and a 3-fluorophenyl ring, achieving an in vivo half-life of ~12 h, markedly longer than linezolid's ~4 h (human oral dosing) [2]. While no direct metabolic stability assay is publicly available for the target compound, the complete 3,4-difluorobenzamide motif is expected to reduce the intrinsic clearance mediated by cytochrome P450 3A4 compared with similar non-fluorinated or mono-fluorinated benzamides, an effect that has been observed for other 3,4-difluorobenzamide-containing compounds such as ML298 .

Fluorine scanning Metabolic stability Oxazolidinone SAR

Purity and Batch Reproducibility: Vendor Certification Provides a Minimum Quality Baseline

The target compound is available from commercial screening-collection suppliers with a reported purity of ≥95% (HPLC) and a molecular weight of 350.3 g/mol . For comparison, many early-stage oxazolidinone derivatives offered by academic groups or small suppliers are listed at 90–93% purity. The ≥95% threshold ensures that the material is suitable for reproducible biochemical profiling without extensive in-house repurification, which can add 2–4 weeks to project timelines and consume 5–10% of the purchased mass [1]. While this purity level does not by itself confer biological advantage, it constitutes a procurement-relevant differentiator when the compound must be shared across multiple assay platforms.

Compound quality control Reproducibility Procurement specifications

Top Application Scenarios for 3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (CAS 954642-68-3)


Chemical Probe for Phospholipase D (PLD) and Related Phosphodiesterase Target Discovery

The compound's 3,4-difluorobenzamide motif is a recognized pharmacophore for phospholipase D2 (PLD2) inhibition, as exemplified by the nanomolar inhibitor ML298 . Because the target compound replaces the triazaspiro core of ML298 with a 2-oxooxazolidin-5-yl scaffold, it offers a structurally distinct starting point for SAR exploration of PLD-family enzymes. Procuring this compound for enzymatic profiling (e.g., PLD1/PLD2 IC₅₀ determinations) could reveal selectivity windows that differ from those of ML298 and enable the design of subtype-selective chemical probes.

Metabolic Stability Screening in Fluorinated Oxazolidinone Libraries

The triple-fluorination pattern (3,4-difluorobenzamide plus 4-fluorophenyl) distinguishes this compound from mono- or di-fluorinated oxazolidinone antibiotics [1]. It can serve as a high-fluorine-loading benchmark in in vitro metabolic stability panels (e.g., human liver microsome intrinsic clearance assays) where the goal is to correlate fluorine substitution with metabolic half-life. Such data would directly inform the design of next-generation oxazolidinone-derived agents with prolonged pharmacokinetic profiles.

Negative-Control Design for Ribosome-Binding Oxazolidinone Antibiotics

Because the compound lacks the C-5 acetamidomethyl group essential for ribosome binding, it is expected to be inactive against bacterial ribosomes under standard conditions [1]. This property makes it a valuable negative control in assays designed to identify novel ribosomal inhibitors or to study resistance mechanisms that evolve against conventional oxazolidinones such as linezolid and tedizolid. Procurement for this purpose ensures that observed activity in phenotypic screens can be attributed to non-ribosomal targets.

Fragment-Based Lead Discovery Campaigns Targeting the Oxazolidinone Ring

The 2-oxooxazolidin-5-yl scaffold, when coupled with a benzamide side-chain, may act as a privileged fragment for crystallographic soaking or SPR-based fragment screening. Its unique substitution pattern — particularly the 4-fluorophenyl group that can serve as a sigma-hole donor — could engage binding pockets that are not accessed by simpler oxazolidinone fragments. Procuring the compound at ≥95% purity enables immediate deployment in biophysical fragment library expansion without additional purification steps .

Quote Request

Request a Quote for 3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.